molecular formula C10H12BrNO4 B1454553 Methyl 3-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-2-hydroxy-2-methylpropanoate CAS No. 1343160-13-3

Methyl 3-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-2-hydroxy-2-methylpropanoate

Cat. No.: B1454553
CAS No.: 1343160-13-3
M. Wt: 290.11 g/mol
InChI Key: MMOBEMHQWKYURJ-UHFFFAOYSA-N
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Description

“Methyl 3-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-2-hydroxy-2-methylpropanoate” is a chemical compound with the molecular formula C9H10BrNO3 and a molecular weight of 260.08 . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrNO3/c1-14-9(13)4-5-11-6-7(10)2-3-8(11)12/h2-3,6H,4-5H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 260.08 . It appears as a powder and is typically stored at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Food Preservation

Research has demonstrated the potential of hydroxypyridinone derivatives, which share structural similarities with the specified compound, in extending the shelf life of shrimp. These compounds exhibit significant antimicrobial and antioxidant activities, suggesting their applicability in food preservation (Dai et al., 2016).

Synthetic Methodologies

Studies on dihydropyridin derivatives reveal their significance in the synthesis of complex molecules. Such compounds have been utilized in the preparation of azo dyes incorporating 2-aminothiazole, showcasing their utility in synthetic chemistry for developing molecules with potential biological activities (Ravi et al., 2020). Another study highlights the efficient synthesis of methyl 3-hydroxypropanoate, underscoring the compound's role in creating valuable intermediates for further chemical synthesis (Yu-zhou & Zhen-kang, 2008).

Antimicrobial Activities

The Schiff-base zinc(II) complexes derived from compounds structurally related to the specified chemical have been explored for their antibacterial activities. These complexes exhibit potential in combating bacterial infections, highlighting the compound's relevance in developing new antimicrobial agents (Guo, 2011).

Material Science

In material science, dihydropyridin derivatives are investigated for their inhibitory properties against corrosion, offering insights into the development of new corrosion inhibitors for mild steel in acidic media. This application signifies the compound's importance in protecting industrial materials (Arrousse et al., 2021).

Properties

IUPAC Name

methyl 3-(5-bromo-2-oxopyridin-1-yl)-2-hydroxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO4/c1-10(15,9(14)16-2)6-12-5-7(11)3-4-8(12)13/h3-5,15H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOBEMHQWKYURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=CC1=O)Br)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-2-hydroxy-2-methylpropanoate
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Methyl 3-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-2-hydroxy-2-methylpropanoate

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